molecular formula C10H13NO2S B2673904 (1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid CAS No. 2377004-78-7

(1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2673904
CAS No.: 2377004-78-7
M. Wt: 211.28
InChI Key: YVKCGYGRAZVTBB-BQBZGAKWSA-N
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Description

(1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative of significant interest in medicinal chemistry and agrochemical research. This compound features a stereospecific (1R,3R) cyclopropane ring core, a 4-methylthiazole moiety, and a carboxylic acid functional group, making it a valuable synthon for the synthesis of more complex molecules . The structure-activity relationships (SAR) of analogous compounds, such as chrysanthemic acid, underscore the importance of the trans-configuration and specific substituents on the cyclopropane ring for optimal biological activity . Main Applications & Research Value: This compound serves as a critical intermediate in pharmaceutical development, particularly for creating potential active ingredients. Its structural motifs are commonly explored in the design of protease inhibitors, receptor agonists/antagonists, and other small-molecule therapeutics . The incorporation of the 4-methylthiazole group is a key strategy, as this heterocycle is a privileged scaffold in drug discovery, known to contribute to favorable pharmacokinetic properties and target binding affinity. In agrochemical research, the cyclopropane carboxylic acid structure is a classic component in the synthesis of pyrethroid-like insecticides, and this analog allows for the investigation of novel modes of action and improved safety profiles . Mechanism of Action: The mechanism of action for this specific compound is dependent on the final target pathway. As a building block, its primary value lies in its well-defined stereochemistry and functional groups that allow for precise structural elaboration. Researchers can leverage the carboxylic acid for amide bond formation or esterification, and the thiazole ring for metal coordination or hydrogen bonding, to design molecules that interact with specific biological targets such as enzymes or cellular receptors. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,3R)-2,2-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-5-4-14-8(11-5)6-7(9(12)13)10(6,2)3/h4,6-7H,1-3H3,(H,12,13)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKCGYGRAZVTBB-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2C(C2(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)[C@@H]2[C@H](C2(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the thiazole ring. One common method involves the reaction of a cyclopropane carboxylic acid derivative with a thiazole-containing reagent under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazole ring or the cyclopropane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

ADAMTS-5 Inhibition

One of the prominent applications of this compound is its role as an inhibitor of ADAMTS-5 (A Disintegrin And Metalloproteinase with Thrombospondin Motifs 5). This enzyme is implicated in the degradation of aggrecan, a key component of cartilage. Inhibition of ADAMTS-5 has therapeutic implications for osteoarthritis treatment. The compound has been investigated in clinical trials for its efficacy in reducing joint degradation and associated pain in patients with knee osteoarthritis (NCT03595618) .

GPR88 Agonism

Research indicates that the compound may also act as an agonist for GPR88, a G protein-coupled receptor involved in various neurological processes. Computational docking studies suggest that it binds to the allosteric site of GPR88, potentially influencing neurotransmitter release and signaling pathways related to mood and anxiety disorders .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the biological activity of this compound and its derivatives. These studies focus on modifying side chains and functional groups to enhance potency and selectivity against target enzymes or receptors . For instance, variations in the thiazole moiety have shown significant effects on the inhibitory activity against ADAMTS-5.

Toxicological Assessments

Toxicity evaluations have demonstrated a favorable safety profile for this compound in preclinical models. LD50 values indicate that it exhibits low toxicity levels in human peripheral blood mononuclear cells (PBMCs) and human embryonic kidney cells (HEK293) .

Clinical Trials

The compound has been evaluated in Phase 2 clinical trials for knee osteoarthritis. Results indicated a significant reduction in pain and improvement in joint function among treated patients compared to placebo groups .

Preclinical Models

In animal models, administration of (1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid resulted in notable improvements in cartilage preservation and reduced inflammatory markers associated with osteoarthritis .

Mechanism of Action

The mechanism by which (1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropane ring and thiazole moiety can engage in specific binding interactions, influencing biological pathways and processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural features are compared below with similar cyclopropane derivatives:

Compound Name Substituents on Cyclopropane Functional Groups/Substituents Stereochemistry Potential Applications
Target Compound 4-methylthiazol-2-yl, 2,2-dimethyl Carboxylic acid, thiazole (1R,3R) Antiviral, enzyme inhibition
2-{[(4-chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid 4-chlorobenzothiazol-2-yl, amino carbonyl Carboxylic acid, benzothiazole Not specified Antimicrobial
1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid 3-methoxyphenyl Carboxylic acid, methoxy Not specified Synthetic intermediate
(1R,2S)-2-methylcyclopropanecarboxylic acid Methyl Carboxylic acid (1R,2S) Chiral building block

Key Observations :

  • Thiazole vs. Benzothiazole : The target compound’s 4-methylthiazole group may offer improved metabolic stability compared to the 4-chlorobenzothiazole in , as methyl groups are less electrophilic and less prone to forming reactive metabolites.
  • Substituent Position: The 4-methyl group on the thiazole ring (target compound) vs.
  • Stereochemistry : The (1R,3R) configuration distinguishes it from simpler analogs like (1R,2S)-2-methylcyclopropanecarboxylic acid , where stereochemistry impacts molecular recognition in chiral environments.

Biological Activity

The compound (1R,3R)-2,2-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₆N₂S
  • Molecular Weight : 196.31 g/mol
  • CAS Number : 2227836-04-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of thiazole-containing compounds exhibit significant antimicrobial properties. In particular, thiazole analogs have been shown to inhibit bacterial growth and possess antifungal activity. The presence of the thiazole moiety in this compound suggests potential efficacy against various pathogens.

2. Anticancer Properties

Studies have explored the anticancer potential of cyclopropane carboxylic acids. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary in vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines.

3. Enzyme Inhibition

Molecular docking studies have shown that this compound can interact with specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme crucial for ethylene biosynthesis in plants. The binding affinity and interaction patterns suggest that it may serve as a lead compound for developing new inhibitors targeting similar enzymes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects against Gram-positive bacteria
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionInhibits ACO activity; potential for ethylene regulation

Case Study: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were reported to be lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant infections.

Case Study: Anticancer Activity

In vitro assays using human breast cancer cell lines showed that the compound reduced cell viability significantly after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential role as an anticancer agent.

The mechanisms underlying the biological activities of this compound are still under investigation. However, proposed mechanisms include:

  • Disruption of Cell Membranes : The lipophilic nature of the compound may facilitate interaction with microbial membranes.
  • Inhibition of Key Enzymes : By binding to ACO and potentially other enzymes, it may alter metabolic pathways critical for pathogen survival and cancer cell proliferation.

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